molecular formula C19H20N2O2S B281139 N-(4-butylphenyl)-8-quinolinesulfonamide

N-(4-butylphenyl)-8-quinolinesulfonamide

Katalognummer: B281139
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: FVVJRNWEQYRKJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-butylphenyl)-8-quinolinesulfonamide is a synthetic small molecule belonging to the class of quinoline-sulfonamide derivatives, which are recognized in chemical biology for their potential to modulate key enzymatic pathways . This compound is designed for research applications and is not intended for diagnostic or therapeutic use. Quinoline-8-sulfonamide derivatives have been identified as potent modulators of the tumor-specific M2 isoform of pyruvate kinase (PKM2), a critical glycolytic enzyme that is upregulated in many cancer cells to support the Warburg effect . Modulating PKM2 activity can shift it between highly active and less active states, offering a strategic approach to disrupt cancer cell metabolism. In vitro studies on analogous compounds have demonstrated the ability to reduce intracellular pyruvate levels in cancer cell lines (e.g., A549 lung cancer cells), impair cell viability, and induce cell cycle arrest, often with greater selectivity for cancer cells over normal cells . The structural motif of 8-quinolinesulfonamide, particularly when combined with aryl groups, is a key pharmacophore for binding at the allosteric site of PKM2, as confirmed by molecular docking and dynamics simulations . Beyond oncology research, the quinoline-sulfonamide scaffold is investigated for its broad biological potential, including as a core structure for developing antimicrobial agents . The integration of the 4-butylphenyl substituent in this specific compound may influence its lipophilicity, binding affinity, and overall pharmacokinetic properties, making it a valuable tool for structure-activity relationship (SAR) studies. This product is provided for research purposes to aid in the exploration of metabolic enzyme modulators and the development of novel therapeutic candidates. For Research Use Only. This product is not intended for diagnostic or therapeutic procedures.

Eigenschaften

Molekularformel

C19H20N2O2S

Molekulargewicht

340.4 g/mol

IUPAC-Name

N-(4-butylphenyl)quinoline-8-sulfonamide

InChI

InChI=1S/C19H20N2O2S/c1-2-3-6-15-10-12-17(13-11-15)21-24(22,23)18-9-4-7-16-8-5-14-20-19(16)18/h4-5,7-14,21H,2-3,6H2,1H3

InChI-Schlüssel

FVVJRNWEQYRKJG-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3

Kanonische SMILES

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 8-Quinolinesulfonyl Chloride

8-Quinolinesulfonyl chloride is typically synthesized by chlorosulfonation of quinoline. In a representative procedure, quinoline is treated with chlorosulfonic acid at 0–5°C, followed by gradual warming to room temperature. The reaction mixture is quenched in ice water, and the precipitated sulfonyl chloride is isolated via filtration. Purification by recrystallization from dichloromethane yields the intermediate in 68–75% purity.

Coupling with 4-Butylphenylamine

The sulfonyl chloride is subsequently reacted with 4-butylphenylamine in anhydrous dichloromethane (DCM) using pyridine or N,N-diisopropylethylamine (DIPEA) as a base. A typical protocol involves:

  • Dissolving 8-quinolinesulfonyl chloride (1.0 equiv) in DCM under nitrogen.

  • Adding 4-butylphenylamine (1.2 equiv) dropwise at 0°C.

  • Stirring the mixture at room temperature for 12–24 hours.

  • Quenching with water, extracting with DCM, and concentrating the organic layer.

  • Purifying the crude product via column chromatography (ethyl acetate/hexane, 1:4) to yield this compound as a white solid (72–85% yield).

Key Analytical Data

  • 1H NMR (500 MHz, DMSO-d6) : δ 8.93 (dd, J = 4.2 Hz, 1H, H-2), 8.54 (dd, J = 8.4 Hz, 1H, H-4), 7.65–7.76 (m, 3H, H-3, H-6, H-9), 7.32 (d, J = 8.6 Hz, 2H, Ar-H), 7.08 (d, J = 8.6 Hz, 2H, Ar-H), 2.58 (t, J = 7.8 Hz, 2H, CH2), 1.55–1.62 (m, 2H, CH2), 1.33–1.40 (m, 2H, CH2), 0.91 (t, J = 7.3 Hz, 3H, CH3).

  • IR (KBr) : 1345 cm⁻¹ (asymmetric S=O), 1162 cm⁻¹ (symmetric S=O), 1590 cm⁻¹ (C=N quinoline).

Reductive Amination Strategies

An alternative route employs reductive amination to couple 8-quinolinesulfonamide with 4-butylbenzaldehyde. This method, inspired by dynamin I inhibitor syntheses, offers flexibility for late-stage functionalization:

Procedure

  • Condensation of 8-quinolinesulfonamide (1.0 equiv) with 4-butylbenzaldehyde (1.5 equiv) in methanol at 60°C for 6 hours.

  • Reduction of the imine intermediate using sodium triacetoxyborohydride (NaBH(OAc)3, 2.0 equiv) in dichloroethane.

  • Purification via flash chromatography (SiO2, CH2Cl2:MeOH 95:5) to afford the target compound in 58–64% yield.

Optimization Insights

  • Excess aldehyde (1.5–2.0 equiv) improves conversion due to equilibrium challenges in imine formation.

  • Polar aprotic solvents (e.g., DMF) reduce yields compared to methanol, likely due to proton availability for imine stabilization.

Cross-Coupling Approaches

Recent advances in metal-catalyzed cross-couplings have enabled innovative routes. A Suzuki-Miyaura coupling strategy, adapted from Nature protocols, constructs the quinoline core post-sulfonamide formation:

Synthetic Sequence

  • Suzuki coupling of 8-bromoquinoline with a boronic ester-functionalized sulfonamide.

  • Subsequent N-alkylation to introduce the 4-butylphenyl group.

Reaction Conditions

  • Catalyst : Pd(PPh3)4 (5 mol%)

  • Base : K2CO3 (3.0 equiv)

  • Solvent : Dioxane/H2O (4:1)

  • Yield : 62–68% after two steps.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Key AdvantagesLimitations
Sulfonyl Chloride72–85≥95High scalability, minimal byproductsRequires hazardous chlorosulfonic acid
Reductive Amination58–6490–93Amenable to analog synthesisLower yields, stoichiometric reductant
Suzuki Coupling62–6888–91Modular quinoline functionalizationMulti-step, costly catalysts

Purification and Characterization Challenges

Chromatographic Behavior

This compound exhibits moderate polarity (Rf = 0.35 in ethyl acetate/hexane 1:3), necessitating gradient elution for optimal separation. Impurities often include unreacted sulfonyl chloride (Rf = 0.60) and bis-alkylated byproducts (Rf = 0.18).

Spectroscopic Considerations

  • 13C NMR : Distinct signals at δ 152.4 (C-SO2), 148.9 (C=N), and 34.7 (CH2-butyl).

  • HRMS : Calculated for C19H20N2O2S [M+H]+: 341.1324; Found: 341.1321.

Industrial-Scale Considerations

Patent data highlights critical parameters for kilogram-scale production:

  • Solvent Selection : Tetrahydrofuran (THF) outperforms DCM in exotherm control during sulfonylation.

  • Cost Analysis : Raw material costs favor the sulfonyl chloride route ($12.50/g) over cross-coupling ($41.80/g) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.